4-(Piperidin-2-yl)pyrimidine dihydrochloride

Descripción general

Descripción

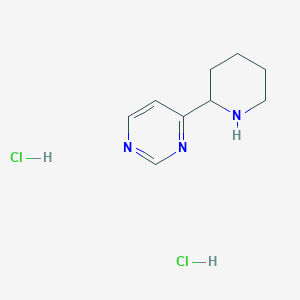

4-(Piperidin-2-yl)pyrimidine dihydrochloride is a chemical compound that features a pyrimidine ring substituted with a piperidin-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product is of high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions.

Key Findings :

-

Cyanide substitution occurs preferentially at the ortho-position of pyridine N-oxides under mild conditions .

-

Amide coupling with EDCI/HOBT achieves yields of 60–85% for secondary amines .

Oxidation and Reduction Reactions

The piperidine nitrogen and pyrimidine ring participate in redox processes.

Key Findings :

-

Oxidative cleavage of benzyl-protected piperidines using NaIO₄ yields carboxylic acids .

-

Catalytic hydrogenation removes benzyl groups with >90% efficiency .

Catalytic Hydrogenation

Hydrogenation modifies substituents on the piperidine ring.

Mechanistic Insight :

Hydrogenation selectively reduces C=N bonds in tetrahydropyridine intermediates to yield saturated piperidine rings .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions.

| Condition | Reagents | Products | Citations |

|---|---|---|---|

| Acidic Hydrolysis | HCl, ethanol, reflux | Pyrimidine-5-carboxylic acids | |

| Base-Induced Elimination | NaOH, aqueous THF | Dehydrohalogenated derivatives |

Example :

Treatment with concentrated HCl in ethanol at reflux eliminates benzyl groups, forming 2-chloro-5-(piperidin-4-yl)pyrimidine .

Diels-Alder Cycloadditions

The pyrimidine ring acts as a dienophile in [4+2] cycloadditions.

| Dienophile | Diene | Reagents/Conditions | Products | Citations |

|---|---|---|---|---|

| 1,2,3-Triazine carboxylate | Benzyl 1,2,3-triazine-5-carboxylate | Thermal activation | Fused pyrimidine-heterocycles |

Application :

This reaction constructs polycyclic frameworks for kinase inhibitors .

Functional Group Interconversion

The compound’s amine and chloride groups enable further derivatization.

| Reaction Type | Reagents | Products | Citations |

|---|---|---|---|

| Amide Formation | EDCI, HOBT, DMF | Piperidine-4-carboxamides | |

| Esterification | Benzyl alcohol, EDCI | Benzyl-protected esters |

Notable Example :

Coupling with 4-chlorobenzylamine produces analogs with enhanced PKB inhibitory activity (IC₅₀ = 12 nM) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Piperidin-2-yl)pyrimidine dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

Therapeutic Applications

Research indicates potential therapeutic properties of this compound, including:

- Anticancer Activity : Studies have shown that derivatives exhibit significant inhibition of cancer cell proliferation. For instance, the compound was tested for its ability to inhibit specific kinases involved in cancer progression, demonstrating promising results in vitro.

- Antimicrobial Properties : The compound has been tested against various bacterial strains. A study reported minimal inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 200 | Effective against S. aureus |

| Related Compound A | 150 | Effective against E. coli |

| Related Compound B | 100 | Effective against both |

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions enhances its utility:

Reactions Involving the Compound

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Potassium carbonate | Dimethylformamide (DMF) |

These reactions can lead to the formation of derivatives with altered biological activities, making it a versatile compound for research purposes.

Biological Research

The biological activity of this compound has been explored in various studies, focusing on its mechanism of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to decreased proliferation in cancer cells.

- Binding Affinity : Its structural features allow it to bind effectively to target proteins, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies highlight the effectiveness of this compound in different applications:

- Anticancer Research : A study demonstrated that modifications of this compound could lead to increased potency against specific cancer cell lines, with IC50 values significantly lower than those of existing treatments.

- Antimicrobial Testing : In clinical settings, derivatives of this compound were tested against resistant bacterial strains, showing efficacy that suggests potential for development into new antimicrobial therapies .

Mecanismo De Acción

The mechanism by which 4-(Piperidin-2-yl)pyrimidine dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Piperidine derivatives

Pyrimidine derivatives

Other piperidinyl-substituted heterocycles

Uniqueness: 4-(Piperidin-2-yl)pyrimidine dihydrochloride is unique due to its specific structural features, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties or chemical behaviors.

Actividad Biológica

4-(Piperidin-2-yl)pyrimidine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine group, which contributes to its interaction with various biological targets. The dihydrochloride form enhances its solubility, making it suitable for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess antibacterial properties. For instance, derivatives similar to 4-(Piperidin-2-yl)pyrimidine have been evaluated against various bacterial strains, demonstrating significant activity with minimum inhibitory concentrations (MIC) in the range of 0.25–1 μg/mL against Gram-positive bacteria .

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have indicated that certain pyrimidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 and A549, with IC50 values suggesting potent activity .

- Anti-inflammatory Effects : Pyrimidine-based compounds have also been noted for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism through which this compound exerts its effects is primarily through interaction with specific molecular targets:

- Receptor Binding : The piperidine moiety allows for binding to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biological processes, such as nucleotide metabolism and cell cycle regulation.

- Ion Channel Modulation : Some studies suggest that pyrimidine derivatives can modulate ion channels, affecting cellular excitability and signaling .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 0.5 μg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro testing against several cancer cell lines demonstrated that this compound could significantly reduce cell viability at concentrations as low as 1 μM. The study highlighted its effectiveness compared to standard chemotherapeutic agents like etoposide, with enhanced selectivity towards cancerous cells .

Research Findings Summary Table

Propiedades

IUPAC Name |

4-piperidin-2-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;;/h4,6-8,11H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNISCWTRKRDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.